Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide

Description

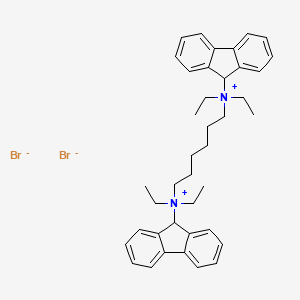

Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide) (CAS: 63982-09-2), also known as Hexafluorenium dibromide or Mylaxen, is a bis-quaternary ammonium compound with the molecular formula C₄₀H₅₀N₂·2Br·½H₂O (molecular weight: 727.74) . It is synthesized by quaternizing N,N,N',N'-tetramethyl-1,6-hexanediamine with 9-bromofluorene in a non-solvolytic solvent . The compound features two fluorenyl groups linked via a hexamethylene chain, with diethylmethylammonium groups and bromide counterions.

Pharmacological Activity: Hexafluorenium dibromide exhibits weak neuromuscular blocking activity but is notable for its ability to potentiate the effects of suxamethonium chloride and antagonize decamethonium. It reduces suxamethonium-induced muscular fasciculations and prolongs muscle relaxation under deep anesthesia . Its acute toxicity (LD₅₀) in mice is 1,160 µg/kg (intravenous) .

Properties

CAS No. |

63982-12-7 |

|---|---|

Molecular Formula |

C40H50Br2N2 |

Molecular Weight |

718.6 g/mol |

IUPAC Name |

6-[diethyl(9H-fluoren-9-yl)azaniumyl]hexyl-diethyl-(9H-fluoren-9-yl)azanium;dibromide |

InChI |

InChI=1S/C40H50N2.2BrH/c1-5-41(6-2,39-35-25-15-11-21-31(35)32-22-12-16-26-36(32)39)29-19-9-10-20-30-42(7-3,8-4)40-37-27-17-13-23-33(37)34-24-14-18-28-38(34)40;;/h11-18,21-28,39-40H,5-10,19-20,29-30H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

IHXOCADAVBSZJN-UHFFFAOYSA-L |

Canonical SMILES |

CC[N+](CC)(CCCCCC[N+](CC)(CC)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Starting Materials | Fluoren-9-yl diethylamine, 1,6-dibromohexane, alkyl bromides |

| Solvents | Dimethylformamide (DMF), acetonitrile |

| Reaction Type | Nucleophilic substitution, quaternization |

| Temperature Range | 50–80 °C |

| Reaction Time | Several hours to overnight |

| Purification Techniques | Recrystallization, precipitation |

| Key Analytical Methods | NMR, MS, Elemental Analysis, HPLC, Melting Point |

| Product Form | Bis-quaternary ammonium dibromide salt |

Regulatory and Manufacturing Considerations

The manufacturing of this compound) is conducted under stringent Good Manufacturing Practices (GMP) to ensure product quality and consistency. Drug Master Files (DMFs), including USDMF and JDMF, document the entire manufacturing process, quality control measures, and facility compliance. Certificates of Analysis (CoA) accompany each batch, confirming conformity with specifications.

Chemical Reactions Analysis

Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Key Properties

- Molecular Formula : C₃₄H₄₄Br₂N

- Molecular Weight : 652.45 g/mol

- Solubility : Soluble in organic solvents such as dichloromethane and chloroform.

Organic Synthesis

This compound is utilized in organic synthesis as a building block for creating more complex molecules. Its ability to participate in various chemical reactions enables chemists to develop new compounds with desired properties.

Case Study: Synthesis of Fluorene Derivatives

Researchers have demonstrated the use of ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide) in synthesizing fluorene derivatives through nucleophilic substitution reactions. This method has been shown to yield high-purity products with significant yields, facilitating further research into the properties of these derivatives.

Materials Science

In materials science, this compound serves as a precursor for producing polymers and nanomaterials. Its unique structure allows for the development of materials with tailored properties for specific applications.

Data Table: Material Properties Comparison

| Property | Ammonium Compound | Conventional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Variable |

| Solubility | Organic solvents | Water-soluble |

Medicinal Chemistry

This compound) has potential applications in medicinal chemistry, particularly in drug development. Its structural characteristics may contribute to the design of novel pharmaceuticals targeting specific biological pathways.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting potential for further development as therapeutic agents.

Mechanism of Action

The mechanism of action of ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide involves its binding and blocking activity on plasma cholinesterases. This inhibition prevents the breakdown of acetylcholine, leading to prolonged muscle relaxation. The compound targets cholinesterase enzymes, which are crucial for the regulation of neurotransmitter activity in the nervous system .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Mechanistic and Pharmacological Differences

Neuromuscular Blockers

- Hexafluorenium dibromide : Acts as a low-potency competitive antagonist at nicotinic acetylcholine receptors (nAChRs) but synergizes with depolarizing agents like suxamethonium .

- Hexamethonium bromide: A ganglionic blocker that inhibits nAChRs in autonomic ganglia, historically used for hypertension .

- Fazadinium bromide: A non-depolarizing blocker with rapid onset, used for short surgical procedures .

Antimicrobial Agents

Acetylcholinesterase Reactivators

- K048: Designed to reactivate enzyme activity inhibited by organophosphates (e.g., VX, sarin) via nucleophilic oxime groups .

Biological Activity

Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide) is a quaternary ammonium compound with significant biological activity, particularly as a nicotinic antagonist. This article delves into its structural characteristics, biological interactions, and potential applications in pharmacology.

Structural Overview

The compound, also known as 1,6-hexanediaminium, N,N'-bis(2-(9H-fluoren-9-yl)ethyl)-N,N,N',N'-tetramethyl-, dibromide, has the molecular formula CHBrN. Its structure features two bromide ions and two diethylfluorenyl groups linked by a hexamethylene chain. This unique configuration enhances its binding affinity to nicotinic acetylcholine receptors (nAChRs), making it a subject of interest for drug development and receptor dynamics studies .

This compound) acts primarily as a nicotinic antagonist . It competes with acetylcholine for binding sites on nAChRs, inhibiting neuromuscular transmission. This antagonistic action can have implications for conditions involving cholinergic dysfunction and may be explored for therapeutic applications .

Nicotinic Antagonism

Research indicates that this compound effectively inhibits the action of acetylcholine at nAChRs, which is crucial for understanding its pharmacological potential. The binding affinity of this compound) has been shown to surpass that of several similar compounds due to its distinct structural features .

Antimicrobial Properties

As a quaternary ammonium salt, it may also exhibit biocidal activity against various microorganisms. Quaternary ammonium compounds are known for their antimicrobial properties, which can be leveraged in controlling microbial growth in pharmaceutical and industrial applications .

Comparative Analysis with Similar Compounds

The following table compares this compound) with other structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound) | CHBrN | Nicotinic antagonist with high binding affinity |

| Hexafluorenium Bromide | CHBrN | Known for nicotinic antagonistic properties |

| N,N,N',N'-Tetramethyl-1,6-hexanediaminium | CHN | A simpler quaternary ammonium salt |

Study on Receptor Dynamics

In a study examining the interactions of various quaternary ammonium compounds with nAChRs, this compound) was found to significantly inhibit receptor activation in vitro. This inhibition was measured using electrophysiological techniques that assessed changes in ion currents across cell membranes .

Antimicrobial Efficacy

Another research effort focused on the biocidal properties of quaternary ammonium salts. The study demonstrated that this compound) exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanisms of action were attributed to membrane disruption and interference with cellular processes .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Ammonium, hexamethylenebis(fluoren-9-yldiethyl-, dibromide) with high purity?

- Methodological Answer : Synthesis typically involves a two-step process:

Quaternization Reaction : Reacting a tertiary amine precursor (e.g., hexamethylenebis(fluoren-9-yldiethylamine)) with an alkyl bromide under controlled heating (60–80°C) in a polar solvent like ethanol.

Purification : Recrystallization from ethanol/water mixtures or column chromatography using silica gel to remove unreacted precursors and byproducts.

Structural confirmation via ¹H/¹³C NMR (peak assignments for fluorenyl protons and quaternary ammonium groups) and elemental analysis (C, H, N, Br) ensures purity .

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic fluorenyl protons (δ 7.2–7.8 ppm) and ethylene bridges (δ 2.5–3.5 ppm). 2D COSY or HSQC resolves overlapping signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M-Br]⁺) and isotopic distribution of bromine .

- X-ray Crystallography : Resolves solid-state conformation, particularly the spatial arrangement of fluorenyl groups and bromide counterions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Waste Disposal : Neutralize bromide residues with sodium thiosulfate before disposal, adhering to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How does the compound’s ionic nature influence its solubility and aggregation behavior in different solvents?

- Methodological Answer :

- Solubility Profiling : Test solubility in polar (e.g., DMSO, methanol) vs. nonpolar solvents (e.g., hexane) via gravimetric analysis. The dibromide salt likely exhibits higher solubility in polar solvents due to ionic dissociation .

- Aggregation Studies : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions. Compare critical aggregation concentration (CAC) with similar quaternary ammonium salts .

- Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) can predict solvent interactions and self-assembly patterns .

Q. What strategies can resolve contradictions in reported toxicity data for this compound in biological systems?

- Methodological Answer :

- Standardized Assays : Perform comparative cytotoxicity studies (e.g., MTT, LDH release) across multiple cell lines (e.g., HEK293, HepG2) under controlled exposure times and concentrations .

- Mechanistic Studies : Use fluorescent probes (e.g., ethidium bromide for membrane integrity) to distinguish between necrotic vs. apoptotic pathways .

- Cross-Validation : Compare in vitro results with in vivo models (e.g., zebrafish embryos) to assess systemic toxicity .

Q. How can researchers optimize the compound’s application in photovoltaics or organic electronics?

- Methodological Answer :

- Thin-Film Fabrication : Spin-coating or Langmuir-Blodgett deposition to create uniform layers. Annealing temperatures (100–150°C) may enhance conductivity by reducing ionic aggregation .

- Device Testing : Integrate into organic field-effect transistors (OFETs) and measure hole/electron mobility via Hall effect or space-charge-limited current (SCLC) techniques .

- Spectroscopic Analysis : UV-vis spectroscopy and cyclic voltammetry determine HOMO/LUMO levels and bandgap alignment with electrode materials .

Contradiction Analysis and Experimental Design

Q. How to address discrepancies in reported catalytic efficiency of this compound in phase-transfer reactions?

- Methodological Answer :

- Controlled Variables : Systematically test reaction parameters (solvent polarity, temperature, substrate ratio) using design of experiments (DoE) software (e.g., JMP).

- Kinetic Studies : Monitor reaction progress via GC-MS or HPLC to compare turnover frequencies (TOF) under varying conditions .

- Structural Modifications : Synthesize analogs with varying alkyl chain lengths or counterions (e.g., chloride vs. bromide) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.